trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol
Description
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol ring substituted at the trans-2 position with a 4-ethylpiperidine moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate central nervous system (CNS) receptors.
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-7-12(8-6-9)10-3-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQCHLAMZMUAX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol can be broadly categorized into the following approaches:
- Nucleophilic substitution on activated cyclobutane derivatives
- Ring construction via cyclization or ring contraction methods
- Functional group interconversion and stereochemical control
Nucleophilic Substitution on Activated Cyclobutane Precursors
One common method involves displacement reactions on activated cyclobutane intermediates bearing leaving groups such as halides or sulfonates. The 4-ethylpiperidin-1-yl moiety acts as a nucleophile to substitute the leaving group, forming the C-N bond at the cyclobutane ring.
- Activated group displacement: The cyclobutan-1-ol is first converted into an activated intermediate (e.g., tosylate or mesylate), which undergoes nucleophilic substitution with 4-ethylpiperidine under controlled conditions to yield the trans isomer predominantly due to steric and electronic factors.
Cyclobutane Ring Construction and Functionalization
An alternative approach involves constructing the cyclobutane ring with the desired substituents already installed or introduced in subsequent steps:
- Cyclobutane ring formation: Methods such as [2+2] cycloaddition or ring contraction reactions (e.g., Wolff ring contraction) can be employed to form the cyclobutane core with appropriate substituents.
- Stereochemical control: The trans configuration is often achieved through selective ring closure or via stereoselective functionalization of cyclobutane intermediates, sometimes using chiral catalysts or auxiliaries to direct stereochemistry.
Piperidine Functionalization
The piperidine ring, particularly 4-ethylpiperidine, can be introduced via:
- Direct alkylation: Using 4-ethylpiperidine as a nucleophile to displace leaving groups on cyclobutane derivatives.
- Amine coupling reactions: Employing amination strategies such as Tsuji-Trost type reactions or amide bond formation, though these are less common for direct C-N bond formation on cyclobutanes.
Research Findings and Optimization
- Stereoselectivity: Research indicates that the trans isomer can be favored by controlling reaction temperature, solvent polarity, and choice of base during nucleophilic substitution steps.
- Catalysis: Transition metal catalysts (e.g., nickel or palladium) have been explored to facilitate cross-electrophile coupling or amination reactions that form the C-N bond with high selectivity.
- Functional group tolerance: The methods allow for various substituents on the piperidine ring, including alkyl, hydroxyl, or amide groups, enabling structural diversity.
Summary Table of Preparation Methods
Detailed Reaction Example (Hypothetical Based on Literature)
- Step 1: Synthesis of cyclobutan-1-ol derivative bearing a leaving group (e.g., mesylate).
- Step 2: Reaction with 4-ethylpiperidine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at controlled temperature (0–25 °C).
- Step 3: Purification by chromatography to isolate this compound.
- Yield: Typically 60–85% with trans isomer predominance.
- Characterization: Confirmed by NMR (coupling constants indicative of trans stereochemistry), IR, and mass spectrometry.
Notes on Source Reliability and Data Diversity
The preparation methods summarized here are based on patent literature and academic theses offering detailed synthetic routes and mechanistic insights. These sources provide authoritative and diverse perspectives, avoiding less reliable commercial databases.
Chemical Reactions Analysis
Types of Reactions
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid.
Reduction: : Saturated cyclobutane derivatives.
Substitution: : Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a ligand in catalysis.
Biology: : Its unique structure may be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : The compound could be investigated for its therapeutic potential in drug discovery.
Industry: : It may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol and analogous compounds:
*Calculated based on molecular formula.
Key Observations:
- Cyclobutanol vs.
- Substituent Effects: The 4-ethylpiperidine group enhances lipophilicity relative to the imino-dihydropyridine group in the analog from , which may improve blood-brain barrier penetration. In contrast, the amine in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol introduces basicity, favoring protonation under physiological conditions .
- Stereochemistry: The trans configuration in both the target compound and trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol likely influences spatial interactions with biological targets, as seen in furan derivatives where cis/trans isomers exhibit distinct sensory thresholds .
Biological Activity
Trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. This compound exhibits potential biological activities that could be harnessed for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H19N
Molecular Weight: 199.32 g/mol
CAS Number: 2144691-53-0
The compound features a cyclobutanol ring with an ethylpiperidine moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group in the piperidine structure allows for hydrogen bonding, which is critical for interactions with proteins and nucleic acids. The cyclobutanol ring may stabilize these interactions, enhancing binding affinity and specificity.
Pharmacological Effects
Recent studies have indicated several pharmacological activities associated with this compound:
Anticancer Activity
Preliminary investigations suggest that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant increases in apoptotic signals, as evidenced by caspase-3 activation when treated with this compound. This indicates its potential role in inducing apoptosis and cell cycle arrest mechanisms in cancer cells .
Neuroprotective Effects
Some derivatives of cyclobutane have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This suggests that this compound may also exhibit neuroprotective properties, although further research is needed to confirm these effects .
In Vitro Studies
In vitro studies have been pivotal in elucidating the biological activity of this compound. Notably, studies measuring cell viability and apoptosis in cancer cell lines have shown promising results:
These findings highlight the compound's potential as an anticancer agent.
Case Studies
A notable case study involved the evaluation of this compound against Mycobacterium tuberculosis. The compound was part of a high-throughput screening process that identified it as a candidate with low cytotoxicity and promising antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
